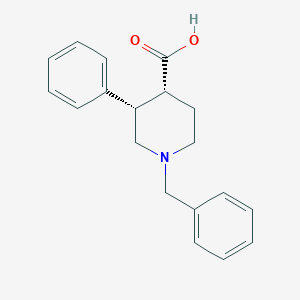
Quinolin-8-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2-bromobenzoate, also known as QBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that is commonly used in the synthesis of drugs and other bioactive molecules. QBB has been shown to possess a number of interesting properties, including its ability to inhibit certain enzymes and modulate various physiological processes.
Mecanismo De Acción
The mechanism of action of Quinolin-8-yl 2-bromobenzoate is not fully understood, but it is believed to involve the binding of Quinolin-8-yl 2-bromobenzoate to the active site of the target enzyme. This binding can lead to conformational changes in the enzyme, which can inhibit its activity. Quinolin-8-yl 2-bromobenzoate has been shown to be a competitive inhibitor of some enzymes, meaning that it competes with the natural substrate for binding to the enzyme. In other cases, Quinolin-8-yl 2-bromobenzoate may act as an allosteric inhibitor, binding to a site on the enzyme other than the active site and causing a conformational change that inhibits the enzyme.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the activity of protein kinases such as PKA, PKC, and EGFR, which are involved in cell signaling pathways. Quinolin-8-yl 2-bromobenzoate has also been shown to inhibit the activity of phosphodiesterases such as PDE4, which are involved in the regulation of cyclic nucleotide signaling. These effects can lead to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Quinolin-8-yl 2-bromobenzoate in lab experiments is its specificity for certain enzymes. Quinolin-8-yl 2-bromobenzoate has been shown to selectively inhibit certain enzymes without affecting others, which can be useful for studying the role of specific enzymes in various physiological processes. Another advantage of Quinolin-8-yl 2-bromobenzoate is its relatively low toxicity, which allows for its use in a variety of experimental systems. However, one limitation of using Quinolin-8-yl 2-bromobenzoate is its solubility, which can be a challenge in some experimental systems. Additionally, Quinolin-8-yl 2-bromobenzoate may not be effective in all experimental systems, as its mechanism of action may be dependent on specific cellular context.
Direcciones Futuras
There are a number of future directions for research on Quinolin-8-yl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could involve the synthesis of analogs of Quinolin-8-yl 2-bromobenzoate with modifications to improve their binding affinity and specificity. Another area of interest is the application of Quinolin-8-yl 2-bromobenzoate in the study of various disease states. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic. Finally, the use of Quinolin-8-yl 2-bromobenzoate in the study of complex cellular processes such as signal transduction and gene expression could provide valuable insights into the underlying mechanisms of these processes.
Métodos De Síntesis
The synthesis of Quinolin-8-yl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 8-aminoquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield pure Quinolin-8-yl 2-bromobenzoate. This synthesis method has been optimized to produce high yields of Quinolin-8-yl 2-bromobenzoate with good purity and reproducibility.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 2-bromobenzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in various physiological processes, including cell signaling, metabolism, and gene expression. By inhibiting these enzymes, Quinolin-8-yl 2-bromobenzoate has the potential to modulate these processes and provide insights into their underlying mechanisms.
Propiedades
Nombre del producto |
Quinolin-8-yl 2-bromobenzoate |
|---|---|
Fórmula molecular |
C16H10BrNO2 |
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
quinolin-8-yl 2-bromobenzoate |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
Clave InChI |
LCKLISZFXOJXET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)




![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)




![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)
